Pterocarine

説明

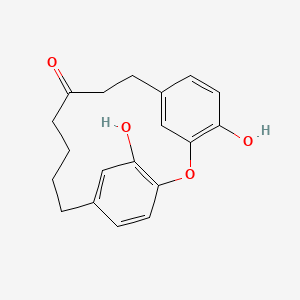

Structure

2D Structure

3D Structure

特性

分子式 |

C19H20O4 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC名 |

4,17-dihydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one |

InChI |

InChI=1S/C19H20O4/c20-15-4-2-1-3-13-7-10-18(17(22)11-13)23-19-12-14(5-8-15)6-9-16(19)21/h6-7,9-12,21-22H,1-5,8H2 |

InChIキー |

HDJADMCNKSWMGX-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=CC(=C(C=C2)OC3=C(C=CC(=C3)CCC(=O)C1)O)O |

同義語 |

pterocarine |

製品の起源 |

United States |

Elucidation of Natural Occurrence and Advanced Isolation Methodologies

Botanical Origins and Phylogenetic Distribution

Pterocarine has been identified in several plant species, notably within the Juglandaceae family. Specific sources include Pterocarya tonkinensis and Juglans mandshurica. researchgate.netnih.govresearchgate.net Pterocarya tonkinensis, also known as the Tonkin wingnut, is a species within the relict tree genus Pterocarya. researchgate.net Juglans mandshurica, known as the Manchurian walnut, is a medicinal plant widely distributed in Western and Central Asia, particularly in China. nih.govresearchgate.net this compound has been isolated from the green walnut husks and pericarps of Juglans mandshurica. researchgate.netnih.govresearchgate.netfigshare.com It has also been reported in Pterocarya stenoptera and Rhoiptelea chiliantha. nih.gov The occurrence of secondary metabolites like diarylheptanoids can sometimes serve as an indicator of common descent and relatedness among plant species, contributing to chemotaxonomy. analis.com.mybiorxiv.org The phylogenetic distribution of plant metabolites is an area of ongoing research, with studies investigating how these compounds are distributed across different plant lineages. biorxiv.orgresearchgate.nettheweberlab.comnih.gov

Table 1: Reported Botanical Sources of this compound

| Plant Species | Family | Part Isolated From | Reference |

| Pterocarya tonkinensis | Juglandaceae | Not specified | researchgate.netresearchgate.net |

| Juglans mandshurica | Juglandaceae | Green walnut husks, Pericarps | researchgate.netnih.govresearchgate.netfigshare.com |

| Pterocarya stenoptera | Juglandaceae | Not specified | nih.gov |

| Rhoiptelea chiliantha | Juglandaceae | Not specified | nih.gov |

Methodological Advances in Extraction and Chromatographic Isolation

The isolation of natural products like this compound from complex plant matrices typically involves extraction followed by various chromatographic techniques. Common solvents for the extraction of diarylheptanoids, owing to their phenolic nature, include methanol, methanol/dichloromethane mixtures, and ethanol. mdpi.com Other solvents such as acetone, hexane, and toluene (B28343) have also been employed. mdpi.com

Chromatographic methods are essential for separating this compound from other compounds present in the crude extract. Column chromatography is a widely used technique for initial separation. chemsociety.org.ngscience.gov Further purification often requires more advanced techniques.

High-Resolution Separation Techniques for Complex Mixtures

High-resolution separation techniques are crucial for obtaining pure compounds from complex natural extracts. High-Performance Liquid Chromatography (HPLC) is a key technique utilized in the isolation of this compound and other diarylheptanoids. mdpi.comresearchgate.net Preparative HPLC, sometimes using chiral-phase columns, can be employed for the separation of closely related compounds or enantiomers. mdpi.com These techniques allow for the separation of compounds based on their differential interactions with a stationary phase, providing high purity.

Spectroscopic Techniques for Structural Elucidation of Isolated Natural Products

Once isolated, the structure of this compound is determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments such as 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC, is fundamental for elucidating the complete structure of natural compounds by providing information about the carbon-hydrogen framework and connectivity. analis.com.mychemsociety.org.ngmaas.edu.mm Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is used to determine the molecular weight and formula of the isolated compound. chemsociety.org.ngmaas.edu.mmresearchgate.net Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. chemsociety.org.ngmaas.edu.mm Spectroscopic data are compared with reported values in the literature to confirm the identity of known compounds or to elucidate the structures of novel ones. researchgate.net

Table 2: Common Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Reference |

| 1D NMR (1H, 13C, DEPT) | Proton and carbon environments, multiplicity | analis.com.mychemsociety.org.ngmaas.edu.mm |

| 2D NMR (COSY, HMQC, HMBC) | Connectivity and correlations between atoms | analis.com.mychemsociety.org.ngmaas.edu.mm |

| Mass Spectrometry (MS) | Molecular weight and formula | chemsociety.org.ngmaas.edu.mmresearchgate.net |

| Infrared (IR) Spectroscopy | Functional groups | chemsociety.org.ngmaas.edu.mm |

Investigations into Pterocarine Biosynthetic Pathways

Proposed Biosynthetic Routes to Pterocarine

Proposed biosynthetic routes to cyclic diarylheptanoids like this compound often involve the cyclization of a linear precursor. mdpi.comoregonstate.edu Studies on related diarylheptanoids, such as the acerogenins, suggest a pathway where two cinnamate (B1238496) units are coupled with a malonate unit via acetyl CoA, leading to a 1,7-diphenylheptanoid intermediate. mdpi.com This linear intermediate is then thought to undergo cyclization to form the cyclic structure. mdpi.com

Intramolecular Oxidative Phenolic Coupling Mechanisms

A key proposed mechanism for the cyclization of linear diarylheptanoid precursors to form cyclic diaryletherheptanoids like this compound is intramolecular oxidative phenolic coupling. uni-regensburg.deoregonstate.edu This process involves the formation of a new carbon-oxygen bond between two phenolic hydroxyl groups on the linear heptanoid chain. uni-regensburg.de This type of oxidative coupling is a common strategy in the biosynthesis of various natural products, including lignans. uni-regensburg.dersc.org In the case of diaryletherheptanoids, a C-O coupling is proposed to lead specifically to the meta,para-bridged diphenyl ether linkage observed in compounds like this compound. uni-regensburg.de Bioinspired synthetic approaches have successfully demonstrated that oxidative cyclization of a linear diarylheptanoid precursor, such as acerogenin G, can yield the diaryletherheptanoid core structure, supporting this biosynthetic hypothesis. oregonstate.eduresearchgate.netresearchgate.net

Precursor Incorporation and Metabolic Tracing Studies

Experimental evidence supporting the proposed biosynthetic pathways comes from precursor incorporation and metabolic tracing studies. Feeding experiments with isotopically enriched primary metabolites in plants known to produce diarylheptanoids, such as Acer nikoense, have provided insights into the building blocks and intermediates involved. mdpi.comoregonstate.edu For instance, studies with 14C-labeled phenylalanine, cinnamic acid, sodium acetate, and malonic acid in Acer nikoense showed incorporation of labeled cinnamate units and a C1 unit from malonate into acerogenins, which are structurally related to this compound. mdpi.com These studies support the idea that the diarylheptanoid skeleton is assembled from these smaller units. mdpi.com Stable isotope tracing, a powerful technique in metabolomics, involves introducing isotopically labeled substrates into a biological system to track their incorporation into metabolites, providing dynamic information about metabolic pathways and fluxes. frontiersin.orgnih.govmetwarebio.com While specific metabolic tracing studies directly detailing this compound biosynthesis were not extensively found in the search results, this technique is generally applicable to elucidating complex biosynthetic routes in plants. biorxiv.org

Enzymatic Components and Mechanistic Steps in Diarylheptanoid Biosynthesis

The biosynthesis of diarylheptanoids involves enzymatic machinery, particularly type III polyketide synthases (PKSs). nih.gov These enzymes are involved in the condensation of CoA-activated cinnamic acid derivatives and malonyl-CoA. nih.gov For example, curcuminoid synthase (CUS) from Oryza sativa is a type III PKS that catalyzes the formation of the diarylheptanoid scaffold of bisdemethoxycurcumin (B1667434) from p-coumaroyl-CoA and malonyl-CoA. nih.gov While CUS produces a linear diarylheptanoid, the general mechanism involving type III PKSs in assembling the C6-C7-C6 skeleton is relevant to the initial steps of diarylheptanoid biosynthesis. nih.gov In Curcuma longa, diketide-CoA synthase (DCS) and curcumin (B1669340) synthase (CURS), both type III PKSs, are involved in curcumin biosynthesis, producing a linear intermediate. nih.gov The cyclization step, particularly the oxidative phenolic coupling leading to diaryletherheptanoids like this compound, is likely mediated by specific enzymes, although the detailed enzymatic components for this compound cyclization were not explicitly detailed in the search results. Oxidative coupling reactions in natural product biosynthesis are often catalyzed by enzymes such as laccases or peroxidases.

Bioinspired Synthetic Approaches Illuminating Biosynthetic Hypotheses

Bioinspired synthetic approaches have played a significant role in testing and supporting proposed biosynthetic hypotheses for this compound and other diaryletherheptanoids. oregonstate.eduresearchgate.netresearchgate.netjst.go.jpresearchgate.netfindaphd.com The successful laboratory synthesis of (±)-pterocarine using a bioinspired intramolecular oxidative phenolic coupling of acerogenin G provides strong evidence for this cyclization mechanism in the natural pathway. oregonstate.eduresearchgate.netresearchgate.net This synthetic work demonstrated that the core diaryletherheptanoid structure could be formed through such a reaction. oregonstate.eduresearchgate.net While the bioinspired synthesis sometimes resulted in concomitant hydroxylation or esterification not always observed in the natural product, it validated the fundamental oxidative cyclization strategy. oregonstate.edu Enantioselective synthetic methods, such as chiral phase transfer-catalyzed SNAr cyclization or enantioselective Ullmann ether couplings, have also been developed to synthesize chiral diaryletherheptanoids, including (+)- and (-)-pterocarine, further contributing to the understanding of how stereochemistry might be controlled in the natural biosynthetic process. researchgate.netacs.orgoregonstate.edugoogle.co.kr These synthetic studies not only provide access to these complex molecules but also offer valuable insights into the feasibility and potential mechanisms of the proposed biosynthetic steps. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16116347 |

| Bisdemethoxycurcumin | 643761 |

| Curcumin | 969516 |

| Acerogenin G | 118843 |

| Acerogenin A | 118841 |

| Centrololbol | 118677 |

| p-Coumaroyl-CoA | 18993268 |

| Malonyl-CoA | 5789 |

| Phenylalanine | 614 |

| Cinnamic acid | 444501 |

| Sodium acetate | 517045 |

| Malonic acid | 846 |

Data Table:

| Proposed Transformation | Precursor(s) | Product(s) | Proposed Mechanism | Supporting Evidence (from search results) |

| Formation of linear diarylheptanoid skeleton | Cinnamate units, Malonate unit | Linear diarylheptanoid (e.g., Centrololbol) | Polyketide synthase-mediated condensation | mdpi.comnih.gov |

| Cyclization to diaryletherheptanoid | Linear diarylheptanoid precursor (e.g., Acerogenin G) | Cyclic diaryletherheptanoid (e.g., this compound) | Intramolecular oxidative phenolic coupling | uni-regensburg.deoregonstate.eduresearchgate.netresearchgate.net |

Advanced Chemical Synthesis and Structural Derivatization Strategies

Total Synthesis of Pterocarine

The total synthesis of pterocarpine (B192219) and its parent class of compounds, pterocarpans, has been approached through various innovative strategies. These routes are often designed to efficiently construct the core heterocyclic system while controlling the stereochemistry at the C6a and C11a positions.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For the pterocarpan (B192222) skeleton, several strategic disconnections have been explored. A common approach involves disconnecting the core structure to reveal key intermediates such as isoflavones, isoflavanones, or chromenes.

One prevalent retrosynthetic strategy traces the pterocarpan skeleton back to an isoflavan-4-ol intermediate. researchgate.net This disconnection simplifies the complex tetracyclic system into a more accessible tricyclic precursor. The isoflavan-4-ol itself can be derived from the corresponding isoflavone (B191592), a readily available class of compounds. Another strategy involves the disconnection of the C11a-O5 bond and the C6-C6a bond, leading back to a chromene derivative and a substituted phenol (B47542). google.com A different convergent approach for the related pterocarpan, cabenegrin A-II, involves breaking the molecule into two major fragments that are later joined via a Wittig reaction before the final cyclization steps to form the pterocarpan core. wisconsin.edu

Key Retrosynthetic Approaches for Pterocarpan Synthesis

| Disconnection Strategy | Key Intermediate(s) | Precursor(s) | Reference(s) |

|---|---|---|---|

| C6a-O4a Bond Cleavage | Isoflavan-4-ol | Isoflavone | researchgate.net |

| C11a-O5 & C6-C6a Bond Cleavage | Chromene & Substituted Phenol | Arylpropynyl ether, Sesamol derivatives | google.com |

The construction of the pterocarpine scaffold relies on a series of crucial bond-forming reactions. The formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds is central to assembling the fused ring system.

Several notable reactions have been employed:

Heck Oxyarylation: This palladium-catalyzed reaction has been used to form the C-O bond and construct the B-ring of the pterocarpan system. For instance, the reaction between a chromene derivative and a mercury-containing phenol derivative can effectively forge the core structure. google.com

Radical Cyclization: Intramolecular radical cyclization has been utilized to form the pterocarpan skeleton. A precursor containing a 2'-bromoaryloxy group attached to a chromene can be cyclized using tributyltin hydride and AIBN to generate the fused ring system. google.com

Sakurai-Hosomi Reaction: This reaction involves the allylation of an acetal (B89532) intermediate, which has been applied in the synthesis of the pterocarpan ring system. researchgate.net

Diastereoselective Diels-Alder Reaction: In a unified synthesis of several pterocarpans, a diastereoselective Diels-Alder reaction using ortho-quinone methide chemistry was a key step in constructing the core. nih.gov

Wittig Reaction: This reaction is a reliable method for forming C=C bonds and has been used in convergent syntheses to link two major fragments of the molecule before the final cyclization steps. wisconsin.eduvanderbilt.edu

Controlling the stereochemistry of the two chiral centers at positions 6a and 11a is a significant challenge in pterocarpan synthesis. The natural (-)-pterocarpine possesses a cis-fusion of the B and C rings.

Several asymmetric strategies have been successfully developed:

Asymmetric Transfer Hydrogenation (ATH): This method has been used for the enantioselective reduction of an isoflavone to a chiral isoflavan-4-ol. researchgate.net This intermediate then undergoes acid-catalyzed cyclization to yield the optically active pterocarpan.

Chiral Phase-Transfer Catalysis: An asymmetric synthesis of (-)-pterocarpine was achieved using a chiral phase-transfer-catalyzed SNAr (nucleophilic aromatic substitution) cyclization. This key step forms the diarylether cyclophane skeleton with high enantioselectivity. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as a chiral oxazolidinone, has enabled the asymmetric synthesis of related pterocarpans like (+)-medicarpin. The auxiliary directs the stereochemical outcome of a key condensation step, establishing the required chirality which is carried through the rest of the synthesis. researchgate.net

These methodologies represent significant advances, moving from the synthesis of racemic mixtures to the highly controlled, enantioselective production of specific pterocarpan stereoisomers.

Synthesis of Pterocarpan Analogs and Derivatives

The synthesis of analogs and derivatives of pterocarpine is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. nih.gov This involves modifying the core structure at various positions to modulate its biological and physical properties.

The design of pterocarpine analogs is guided by several principles. A primary goal is to identify which structural features are essential for a desired activity and which positions on the molecule are tolerant of substitution. nih.gov Modifications often target the aromatic rings (A and D rings) to introduce different functional groups, such as hydroxyl, methoxy, or prenyl groups. Another strategy involves altering the core skeleton itself, for example, by creating homopterocarpans, which feature a benzopyran-benzopyran ring system instead of the benzofuran-benzopyran core. google.com The introduction of reporter groups or handles for further functionalization is also a common design consideration. nih.gov

A variety of chemical reactions are employed to modify the pterocarpine skeleton or its precursors. The scope of these reactions allows for the introduction of a wide range of functional groups.

Key Transformation Strategies:

Directed Ortho-Metallation: This strategy allows for the regioselective functionalization of the aromatic rings, enabling the introduction of substituents at specific positions. google.com

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki and Heck couplings are powerful tools for adding new carbon-carbon bonds to the aromatic core, allowing for the synthesis of analogs with extended aromatic systems or other complex substituents. researchgate.netmdpi.com

Biomimetic Oxidation: Inspired by biosynthetic pathways, laboratory-based oxidation reactions can introduce hydroxyl groups at specific positions, such as the 6a-position, to generate derivatives like 6a-hydroxypterocarpans. researchgate.net

Derivatization of Existing Functional Groups: Standard functional group interconversions, such as ether cleavage (demethylation), acylation of hydroxyl groups, or alkylation, are routinely used to create a library of analogs from a common intermediate. nih.gov

Combined Chemical and Biological Transformations: A hybrid approach using chemical synthesis to create a core intermediate, followed by microbial transformation, can generate a diverse set of hydroxylated and other metabolites that are difficult to access through purely chemical means. frontiersin.org

These strategies provide chemists with a versatile toolkit to systematically modify the pterocarpine structure, facilitating a deeper understanding of its chemical and biological properties.

Exploitation of Novel Catalytic Systems in this compound Synthesis

The synthesis of complex natural products like pterocarpine has increasingly benefited from the development of novel catalytic systems. These modern approaches, spanning transition-metal catalysis, biocatalysis, and organocatalysis, offer significant advantages over classical stoichiometric methods, including improved efficiency, selectivity, and sustainability. mdpi.comsciencedaily.com The intricate tetracyclic structure of the pterocarpan skeleton, with its specific stereochemistry, presents a considerable synthetic challenge that these advanced catalytic strategies are well-suited to address.

Transition-Metal Catalysis

Transition-metal catalysis has been instrumental in developing efficient methods for constructing the core ring system of pterocarpans and for introducing chirality in a controlled manner. mdpi.commdpi.com Palladium, Ruthenium, and Gold-based catalysts have been particularly prominent in these efforts.

Palladium-catalyzed cross-coupling reactions, such as the Heck arylation, have been successfully applied to form the C-O bond necessary for closing the B-ring of the pterocarpan scaffold. mdpi.comresearchgate.net This approach allows for the intramolecular cyclization of appropriately substituted precursors, providing a direct route to the tetracyclic system. researchgate.net

For establishing the correct stereochemistry, Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) combined with dynamic kinetic resolution (DKR) has proven to be a powerful strategy. researchgate.net This method can be used on isoflavone precursors to produce chiral cis-3-phenylchroman-4-ols with high diastereoselectivity and enantioselectivity. These chiral intermediates are then readily converted into the final pterocarpan structure through acid-catalyzed cyclization. researchgate.net

Furthermore, gold(I)-catalyzed intramolecular hydroarylation (IMHA) reactions represent another innovative approach. This methodology has been used to synthesize pterocarpan derivatives by promoting the cyclization of bis-propargyl ethers of pterocarpan precursors, demonstrating remarkable regioselectivity. researchgate.netnih.gov

| Catalytic System | Reaction Type | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Palladium Complexes | Intramolecular C-O Cross-Coupling / Heck Arylation | Isoflavanone derivatives | Formation of the tetracyclic pterocarpan core | researchgate.netresearchgate.net |

| Noyori-Ikariya Ruthenium Complexes | Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR) | Isoflavones | Synthesis of chiral cis-3-phenylchroman-4-ols as pterocarpan precursors with high enantioselectivity | researchgate.net |

| Gold(I) Chloride / Silver Hexafluoroantimonate | Intramolecular Hydroarylation (IMHA) | Bis-propargyl ethers of (±)-demethylmedicarpin | Regioselective synthesis of bis-2H-chromene-annulated pterocarpan derivatives | researchgate.netnih.gov |

Biocatalysis and Microbial Production

Biocatalysis offers a green and highly selective alternative for producing pterocarpans and their precursors. nottingham.ac.uknih.gov This strategy leverages the enzymatic machinery of microorganisms to perform complex chemical transformations under mild, aqueous conditions. mdpi.com Microbial cell factories, particularly engineered strains of Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, have emerged as promising platforms for the sustainable production of isoflavonoids, including pterocarpans. nih.gov

The core of this approach involves identifying the complete biosynthetic pathway to pterocarpans and introducing the corresponding genes into a suitable microbial host. nih.gov Bioprospecting for novel enzymes from various natural sources can fill gaps in known pathways and provide biocatalysts with improved activity and stability. nih.gov By optimizing the microbial chassis and the expression of these enzymes, researchers can significantly increase production yields and move towards a more sustainable and scalable manufacturing process, overcoming the limitations of traditional plant extraction. nih.govmdpi.com

| Microbial System | Catalytic Approach | Target Compound Class | Key Advantage | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Metabolic Engineering / Heterologous Expression of Biosynthetic Genes | Pterocarpans and their isoflavonoid (B1168493) precursors | Sustainable and scalable production platform, overcoming limitations of plant-based systems | nih.gov |

| Escherichia coli | Metabolic Engineering / Heterologous Expression of Biosynthetic Genes | Pterocarpan precursors (e.g., p-coumaric acid, daidzein) | Well-established host for producing key building blocks for pterocarpan synthesis | nih.gov |

| Various Microorganisms | Enzyme Bioprospecting | Novel enzymes for pterocarpan biosynthesis | Identification of more efficient biocatalysts to improve production titers and pathway efficiency | nih.gov |

Organocatalysis

Asymmetric organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthetic chemistry. nih.govmdpi.commdpi.com While the direct total synthesis of pterocarpine using a purely organocatalytic approach is an area of ongoing research, the principles of organocatalysis are highly relevant for the enantioselective synthesis of key precursors. nih.govyoutube.com For instance, chiral amines like proline and its derivatives can catalyze the formation of chiral chromanones or isoflavanones, which are pivotal intermediates in many pterocarpan synthesis routes. youtube.com The use of organocatalysts can establish the critical stereocenters of the molecule early in the synthetic sequence, avoiding the need for chiral resolution or separation steps later on. The development of novel organocatalytic methods continues to provide powerful tools for accessing the chiral building blocks required for the efficient and stereocontrolled synthesis of pterocarpine. mdpi.com

Molecular and Cellular Mechanisms of Pterocarine S Biological Activity

Elucidation of Molecular Targets and Binding Interactions

Pterocarpine (B192219) exerts its biological effects by interacting with specific intracellular molecules, thereby initiating a cascade of events that influence cellular behavior. The identification of these molecular targets and the characterization of their binding interactions are crucial to understanding the compound's mechanism of action.

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation. nih.gov These enzymes are vital for cell proliferation, making them attractive targets for anticancer drugs. mdpi.com Topoisomerase IIα (TOP2A) is particularly important in this context as it is highly expressed in rapidly dividing cancer cells. nih.govresearchgate.net Inhibitors of TOP2A can be classified as poisons, which trap the enzyme-DNA cleavage complex leading to double-strand breaks and apoptosis, or as catalytic inhibitors that interfere with other stages of the enzyme's function. mdpi.commusc.edu While direct studies on pterocarpine's effect on Topoisomerase-IIα are emerging, related compounds have been investigated as potential inhibitors. The general mechanism of TOP2A inhibition involves the stabilization of the transient enzyme-DNA complex, which prevents the re-ligation of the DNA strands. encyclopedia.pubmdpi.com This leads to the accumulation of DNA breaks, ultimately triggering cell death. mdpi.comencyclopedia.pub

To understand the binding of potential inhibitors to Topoisomerase IIα at a molecular level, computational methods like molecular docking are employed. researchgate.netnih.govyoutube.com These techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. nih.gov For Topoisomerase IIα, the ATP-binding site is a key target for catalytic inhibitors. musc.edunih.gov Molecular docking studies with various compounds have identified key amino acid residues within this pocket that are crucial for binding. researchgate.netyoutube.com These interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. researchgate.net Although specific molecular docking studies for pterocarpine with Topoisomerase-IIα are not yet widely published, research on structurally similar molecules, such as δ-carboline derivatives, has demonstrated the utility of these computational approaches in identifying potential inhibitors and their binding modes. researchgate.net Such studies can guide the rational design of novel and more potent inhibitors. nih.govnih.gov

Modulation of Cellular Processes

Pterocarpine's influence extends beyond direct enzyme inhibition to the broader regulation of fundamental cellular processes. These include the induction of programmed cell death (apoptosis), control of the cell division cycle, and interaction with critical intracellular signaling pathways.

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. researchgate.net A hallmark of many anti-cancer agents is their ability to induce apoptosis in tumor cells. Studies on pterocarpans, the class of compounds to which pterocarpine belongs, have demonstrated their capacity to trigger apoptosis in various cancer cell lines. For instance, in human leukemia HL-60 cells, certain pterocarpans have been shown to induce apoptosis, as evidenced by an increase in subdiploid DNA, mitochondrial depolarization, and the activation of caspase-3. The induction of apoptosis is a key mechanism underlying the cytotoxic effects of these compounds. Further research on a synthetic pterocarpanquinone derivative, LQB-118, has shown its ability to induce apoptosis in cytarabine-resistant acute myeloid leukemia (AML) cells. This suggests that pterocarpan-based compounds may offer a therapeutic advantage in overcoming drug resistance. The apoptotic process induced by these compounds can involve the downregulation of anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein).

| Compound | Cell Line | Key Apoptotic Events Observed | Reference |

|---|---|---|---|

| (+)-2,3,9-Trimethoxy-pterocarpan | HL-60 | Increased subdiploid DNA, mitochondrial depolarization, caspase-3 activation | |

| (+)-3,9-dimethoxy-pterocarpan [(+)-homopterocarpin] | HL-60 | Increased subdiploid DNA, mitochondrial depolarization, caspase-3 activation | |

| LQB-118 (pterocarpanquinone) | Cytarabine-resistant AML cells | Induction of apoptosis, reduction in cell viability, decreased XIAP expression |

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Pterocarpans have been shown to interfere with cell cycle progression in cancer cells. Specifically, certain pterocarpans can induce mitotic arrest, causing cells to accumulate in the prometaphase stage of mitosis. This arrest is often associated with the formation of abnormal mitotic spindles. Prolonged mitotic arrest can ultimately lead to cell death through apoptosis. The ability to disrupt the cell cycle at such a critical phase highlights another important aspect of the anti-cancer potential of these compounds. The molecular machinery of the cell cycle is complex, involving checkpoints that can halt progression in response to cellular stress or damage. The induction of cell cycle arrest at the G1 phase has also been observed with other plant-derived compounds, preventing cells from entering the DNA synthesis (S) phase.

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, governing a wide range of cellular activities, including inflammation, proliferation, and survival. Pterocarpine and related compounds have been found to modulate several of these key pathways.

Antimicrobial Mechanisms Investigated in Non-Human Pathogen Models

Pterocarpine has demonstrated notable antimicrobial activity against a range of non-human pathogens, particularly phytopathogenic fungi. The mechanisms underlying this activity are multifaceted and involve the disruption of essential fungal structures and enzymatic processes.

Research into the antifungal action of pterocarpine and related pterocarpans suggests that a primary target is the fungal cell wall, a structure crucial for maintaining cell integrity, morphogenesis, and viability. researchgate.netqdu.edu.cn The fungal cell wall is a complex matrix primarily composed of chitin and β-glucans. nih.govplos.org Studies on the fungus Botrytis cinerea have shown that the disruption of chitin synthase, a key enzyme in chitin biosynthesis, leads to a weakened cell wall and reduced virulence. nih.govresearchgate.net While direct inhibition of chitin synthase by pterocarpine has yet to be definitively demonstrated, it represents a plausible mechanism of action given the compound's effects on fungal growth.

Another significant mechanism of antifungal activity involves the inhibition of cell wall-degrading enzymes that fungi secrete to break down plant tissues. ucdavis.edu Pathogens like Botrytis cinerea and Phomopsis species utilize enzymes such as polygalacturonases and cellulases to degrade the plant cell wall and facilitate invasion. ucdavis.eduresearchgate.net Pterocarpine may interfere with the activity of these enzymes, thereby limiting the pathogen's ability to colonize the host plant. The inhibition of these hydrolytic enzymes is a known defense mechanism in plants, and compounds like pterocarpine, being phytoalexins, are likely involved in this process. nih.gov

Furthermore, pterocarpine may disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This disruption can interfere with essential cellular processes and ultimately lead to cell death. While specific studies on pterocarpine's effect on the membrane permeability of Botrytis cinerea or Phomopsis sp. are limited, this is a common mechanism of action for many natural antifungal compounds.

The following table summarizes the potential antimicrobial mechanisms of pterocarpine against non-human pathogens based on available research on related compounds and general fungal biology.

Table 1: Investigated Antimicrobial Mechanisms of Pterocarpine in Non-Human Pathogens

| Mechanism | Description | Potential Effect on Pathogen |

|---|---|---|

| Cell Wall Disruption | Inhibition of key enzymes involved in cell wall synthesis, such as chitin synthase. nih.govresearchgate.net | Weakened cell wall, leading to osmotic instability and reduced virulence. |

| Enzyme Inhibition | Inhibition of fungal enzymes, like polygalacturonase and cellulase, that degrade plant cell walls. ucdavis.eduresearchgate.netnih.gov | Reduced ability of the fungus to penetrate host tissues and obtain nutrients. |

| Membrane Permeabilization | Alteration of the fungal cell membrane structure, leading to increased permeability. | Leakage of essential intracellular components and eventual cell death. |

Mechanistic Insights into Other Biological Modulations (e.g., Antioxidant, Anti-inflammatory)

Beyond its antimicrobial properties, pterocarpine exhibits significant antioxidant and anti-inflammatory activities, which are attributed to a variety of molecular mechanisms.

Antioxidant Mechanisms

The antioxidant effects of pterocarpine are primarily due to its ability to scavenge free radicals and modulate the activity of antioxidant enzymes. Free radicals, such as reactive oxygen species (ROS), can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Pterocarpine, as a phenolic compound, can donate a hydrogen atom to neutralize these free radicals, thereby mitigating oxidative stress. nih.govfrontiersin.org

Studies have demonstrated the hydrogen peroxide scavenging activity of various phenolic compounds, a property likely shared by pterocarpine. researchgate.netardascience.comnih.gov Furthermore, pterocarpine may influence the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). plos.orgnih.govnih.govrepec.orgresearchgate.net These enzymes play a crucial role in the detoxification of superoxide radicals and hydrogen peroxide, respectively. By potentially enhancing the activity of these enzymes, pterocarpine can contribute to a more robust cellular antioxidant defense system.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of pterocarpine are linked to its ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govmdpi.comrsc.orgmdpi.com These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. mdpi.com By inhibiting COX and LOX, pterocarpine can effectively reduce the production of these pro-inflammatory molecules.

Moreover, pterocarpine may exert its anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. qdu.edu.cnnih.govmdpi.comnih.govyoutube.com The NF-κB pathway is a central regulator of inflammation and controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.govmdpi.comresearchgate.net By inhibiting the activation of NF-κB, pterocarpine can suppress the production of these key inflammatory cytokines, thereby dampening the inflammatory cascade.

The following table provides an overview of the mechanistic insights into the antioxidant and anti-inflammatory activities of pterocarpine.

Table 2: Mechanistic Insights into Antioxidant and Anti-inflammatory Activities of Pterocarpine

| Biological Activity | Mechanism | Molecular Target/Effect |

|---|---|---|

| Antioxidant | Free Radical Scavenging | Neutralization of reactive oxygen species (e.g., hydrogen peroxide). nih.govresearchgate.netardascience.com |

| Modulation of Antioxidant Enzymes | Potential enhancement of superoxide dismutase (SOD) and catalase (CAT) activity. plos.orgnih.govnih.gov | |

| Anti-inflammatory | Inhibition of Pro-inflammatory Enzymes | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govmdpi.comrsc.org |

| Modulation of Signaling Pathways | Inhibition of the NF-κB signaling pathway. nih.govnih.govyoutube.com |

Table of Compounds

| Compound Name |

|---|

| Pterocarpine |

| Chitin |

| β-glucans |

| Polygalacturonase |

| Cellulase |

| Superoxide dismutase (SOD) |

| Catalase (CAT) |

| Cyclooxygenase (COX) |

| Lipoxygenase (LOX) |

| Prostaglandins |

| Leukotrienes |

| Tumor necrosis factor-alpha (TNF-α) |

Structure Activity Relationship Sar Studies of Pterocarine and Its Analogs

Correlating Specific Structural Motifs with Biological Efficacy

SAR studies on pterocarine and related cyclic diarylheptanoids aim to identify which parts of the molecule are responsible for observed biological activities. The macrocyclic diphenyl ether core and the nature and substitution patterns of the aromatic rings and the heptanoid chain are key structural motifs investigated.

Research into the antitubercular and antibacterial activities of synthetic engelhardione, this compound, and related analogs has provided preliminary SAR information. nih.gov While the natural products engelhardione and this compound themselves showed weak antituberculosis activity in one assay, synthetic analogs with modifications to the macrocyclic structure demonstrated varying levels of activity. nih.gov For instance, reductive amination derivatives of engelhardione analogs showed moderate activity against Mycobacterium tuberculosis and Gram-positive pathogens. nih.gov This suggests that modifications to the heptanoid chain, specifically the introduction of amine functionalities, can influence antibacterial efficacy.

In the context of anticancer activity, this compound has shown potent antiproliferative effects against certain cancer cell lines, such as the human breast cancer cell line T47D, with an IC50 value of 0.63 µM. researchgate.netresearcher.life Another cyclic diarylheptanoid analog showed moderate inhibition of topoisomerase-IIα activity. researchgate.netresearcher.life These findings indicate that the cyclic diarylheptanoid scaffold possesses structural features that can interact with biological targets relevant to cancer. Further detailed SAR studies are needed to pinpoint the exact structural elements contributing to this antiproliferative activity and to topoisomerase inhibition.

Preliminary SAR studies on related diarylheptanoids have also explored the impact of enzymatic hydroxylation and synthetic modifications on cytotoxicity and anti-inflammatory properties. While specific details regarding this compound are limited in this context, it highlights the general approach of modifying the diarylheptanoid structure to understand its impact on biological outcomes.

Identification of Key Pharmacophoric Elements

Identifying the key pharmacophoric elements of this compound and its active analogs involves determining the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for interaction with a biological target. While direct pharmacophore models specifically for this compound's interactions are not extensively detailed in the provided results, studies on related compound classes offer insights into potential pharmacophoric features relevant to diarylheptanoids.

For instance, pharmacophore models developed for antitubercular agents like cryptolepine (B1217406) HCl have identified aromatic hydrocarbon, hydrogen bond acceptor, and hydrogen bond donor regions as important for target interaction. researchgate.net Given that this compound is also being investigated for antitubercular activity and contains aromatic rings and oxygen atoms capable of hydrogen bonding, similar features may contribute to its activity.

Studies on the binding of cyclic diarylheptanoids, including this compound analogs, to the ATPase binding site of topoisomerase IIα have shown that these compounds can form hydrogen bonds with specific amino acid residues (Thr215, Asn91, Asn120, Ala167, Lys168, and Ile141). researchgate.netresearcher.life This suggests that the arrangement of hydrogen bond donors and acceptors within the this compound structure and its analogs constitutes important pharmacophoric elements for this particular target interaction.

Furthermore, 3D-QSAR studies on hERG K⁺ channel inhibitors, which are also macrocyclic compounds, have identified pharmacophoric features including aromatic rings, hydrogen-bond acceptors, hydrophobic sites, and positive ionizable functions as crucial for activity. researchgate.net While this compound's activity against hERG is not mentioned, the identification of these general features in macrocyclic structures underscores the importance of considering such elements in the SAR of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of compounds with their biological activity. This allows for the prediction of the activity of new compounds and provides a deeper understanding of the structural requirements for optimal efficacy.

While specific QSAR models focused solely on this compound are not prominently featured in the provided search results, QSAR has been widely applied to other compound classes, including diarylheptanoids and potential therapeutic agents. researchgate.netresearcher.liferesearchgate.netacs.orgsemanticscholar.orgua.pt This indicates that sufficient structural and biological activity data for a series of this compound analogs could potentially be used to develop meaningful QSAR models.

QSAR studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds and then using statistical methods to build a model that relates these descriptors to the observed biological activity (e.g., IC50 values). researcher.life Such models can help in identifying which structural parameters have the most significant impact on activity and guide the design of more potent analogs.

The application of QSAR modeling to cyclic diarylheptanoids could provide quantitative insights into how variations in ring size, flexibility, substitution patterns on the aromatic rings, and modifications to the heptanoid chain influence activities such as antiproliferative or antitubercular effects. nih.govresearchgate.netresearcher.life

Stereochemical Influences on Biological Activity

Stereochemistry, particularly the three-dimensional arrangement of atoms, can significantly impact the biological activity of a molecule by influencing its interaction with chiral biological targets like enzymes and receptors. This compound and other diarylether heptanoids exhibit atropisomerism due to the restricted rotation around the diaryl ether bond, leading to the existence of stable, conformationally chiral molecules. mdpi.comnih.govoregonstate.eduresearchgate.net

Studies have determined the absolute stereochemistry of the natural enantiomers of several diarylether heptanoids, including (+)-pterocarine, which has been assigned the pR absolute stereochemistry. nih.govoregonstate.eduoregonstate.edu The presence of this planar chirality means that different enantiomers of this compound and its analogs could potentially exhibit different biological activities or potencies due to differential binding to chiral biological targets.

While the provided results confirm the existence of atropisomerism and the determination of absolute stereochemistry for this compound, detailed studies directly comparing the biological activities of isolated enantiomers of this compound are not extensively described. However, the recognition of this stereochemical feature is a critical aspect of SAR studies for this class of compounds. Future research comparing the activities of pR-(+)-pterocarine and its pS-(-)-enantiomer, as well as the enantiomers of its chiral analogs, would provide valuable information on the stereochemical influences on their biological profiles. mdpi.comnih.govoregonstate.eduresearchgate.netoregonstate.edu

Advanced Analytical Research Techniques in Pterocarine Studies

Spectroscopic Analysis for Confirmation of Synthetic Products and Metabolites (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, particularly NMR and Mass Spectrometry, are fundamental for confirming the identity and structure of synthetic pterocarine and its potential metabolites. NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule, based on the magnetic properties of atomic nuclei. Studies on pterocarpans, a class of compounds that includes this compound, have utilized 1D and 2D NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, to establish structures and assign chemical shifts for both hydrogen and carbon atoms. nih.gov The spectroscopic data of synthetic this compound have been reported to be identical to those of natural this compound, confirming the success of synthetic routes. nih.govlookchem.com Minor structural changes in related diarylheptanoids can lead to significant differences in their NMR spectra, highlighting the sensitivity of this technique for structural confirmation. nih.gov

Mass Spectrometry complements NMR by providing information about the molecular weight and fragmentation of the compound. High-resolution mass spectrometric analysis is used to determine the exact mass of this compound and its derivatives, aiding in the identification of synthetic products and metabolites. researchgate.netthermofisher.com Tandem mass spectrometry (MS/MS) can provide further structural details by fragmenting selected ions and analyzing the resulting fragments. thermofisher.com This is particularly useful for the identification of metabolites, where the fragmentation pattern can help elucidate structural changes compared to the parent compound.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and quantifying its amount in a sample. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like UV-Vis or Mass Spectrometry, are commonly employed. longdom.orgdrawellanalytical.com

Chromatography separates compounds based on their differential affinities for a stationary phase and a mobile phase. chromtech.com The time it takes for a compound to pass through the system (retention time) is characteristic of that compound under specific conditions, allowing for qualitative identification. chromtech.com Purity assessment is achieved by analyzing the chromatogram for the presence of peaks other than that of this compound. The area or height of the peaks is proportional to the amount of the corresponding compound, enabling the calculation of purity, often expressed as a percentage of the total peak area. longdom.orgchromtech.comyoutube.comchromforum.org

Quantitative analysis of this compound using chromatography involves establishing a relationship between the peak area/height and the concentration of the analyte. This is typically done by creating a calibration curve using standards of known concentrations. longdom.orgdrawellanalytical.com An internal standard may be used to improve the accuracy and precision of quantitative measurements by compensating for variations in sample preparation and instrument performance. longdom.org Preparative chromatography, including techniques like flash column chromatography and semi-preparative RP-HPLC, has been used to purify this compound isolated from natural sources or obtained through synthesis. researchgate.netresearchgate.netscience.govchromatographyonline.com

Application of Advanced Analytical Methodologies for Complex Biological Sample Analysis

Analyzing this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue extracts presents significant challenges due to the complexity of the matrix and potentially low concentrations of the analytes. frontiersin.orgchromatographyonline.comrsc.org Advanced analytical methodologies, particularly hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for these applications. drawellanalytical.comfrontiersin.orgyoutube.comthermofisher.com

LC-MS/MS is a powerful technique for the quantitative determination of drugs and metabolites in biological fluids due to its sensitivity, selectivity, and accuracy. frontiersin.orgnih.gov It combines the separation power of HPLC with the identification and quantification capabilities of tandem mass spectrometry. drawellanalytical.comfrontiersin.org Sample preparation is a critical step in the analysis of biological samples to remove interfering components and concentrate the analytes of interest. chromatographyonline.comrsc.org Optimized sample preparation methods are employed to minimize the impact of high-abundance metabolites in complex biological matrices. creative-proteomics.com

While specific detailed research findings on this compound analysis in complex biological samples were not extensively detailed in the search results, the application of LC-MS/MS for the analysis of pterin (B48896) metabolites in cerebrospinal fluid, serum, dried blood spots, and urine demonstrates the applicability of these advanced techniques to analyze related compounds in biological matrices. nih.govnih.govnih.gov These methods often utilize stable isotopes as internal standards for accurate quantification. nih.govnih.gov The ability to differentiate and quantify specific metabolites is vital for understanding the metabolic fate of compounds like this compound in biological systems. Targeted metabolomics, which focuses on the quantitative analysis of specific metabolites using techniques like HPLC-MS or GC-MS, is a relevant approach for studying this compound metabolism. creative-proteomics.com

Interactive Data Table: Example NMR Data for a Pterocarpan (B192222) (Illustrative based on search results structure)

While specific, comprehensive, interactive NMR data for this compound itself from the search results that could be directly formatted into a table here is limited to snippets showing the type of data reported (e.g., δH and δC values, coupling constants) electronicsandbooks.comfigshare.com, the following table illustrates the format and type of data typically presented in NMR studies for compounds like this compound, based on the descriptions found. This is representative of the kind of data used for structural elucidation.

| Position | δH (J in Hz) | δC |

| Example H-A | x.xx (d, J=y.y) | z.z |

| Example H-B | a.aa (t, J=b.b) | c.c |

| Example H-C | d.dd (m) | e.e |

| ... | ... | ... |

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

Understanding the complete biosynthetic pathway of pterocarine is a critical area for future research. While the shikimate pathway is a known route for the biosynthesis of aromatic amino acids which can serve as precursors for various natural products, the specific enzymes and steps leading to the formation of the unique diarylheptanoid scaffold of this compound remain to be fully elucidated. wikipedia.org Research into identifying the specific pericyclases or other enzymatic machinery involved in the cyclization and formation of the diaryl ether linkage in this compound would be particularly valuable. nih.gov Exploring the genetic and enzymatic landscape of organisms known to produce this compound could reveal novel biocatalytic mechanisms and potentially enable engineered biosynthesis. nih.govfrontiersin.org

Design and Development of Novel this compound-Based Chemical Probes

Chemical probes are essential tools for dissecting biological processes and validating potential drug targets. thermofisher.krmskcc.orgeubopen.orgthesgc.org Given the biological activities observed for this compound and related cyclic diarylheptanoids, the development of this compound-based chemical probes represents a promising future direction. researcher.liferesearchgate.net These probes could be designed to selectively interact with specific proteins or pathways modulated by this compound, allowing researchers to investigate its mechanism of action at a molecular level. thermofisher.kr The synthesis of modified this compound analogs with attached tags (e.g., fluorescent labels, biotin) could facilitate the identification of its cellular targets and interacting partners. mskcc.org Such probes would be invaluable for cell-based assays and in vivo studies aimed at understanding the biological roles of this compound. thermofisher.krmskcc.org The development of pterin-based fluorescent probes has been explored for studying enzyme activity, suggesting potential avenues for this compound probe design. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of this compound's effects on biological systems, the integration of multi-omics data is crucial. genexplain.comnih.govfrontiersin.orgfrontlinegenomics.commdpi.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of how this compound influences cellular processes. genexplain.comnih.gov By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment, researchers can identify affected pathways and networks. genexplain.comnih.govfrontiersin.org This systems-level approach can reveal the complex interplay of molecules and provide insights into the mechanisms underlying observed biological activities. genexplain.comnih.govfrontiersin.org Integrating multi-omics data can help move beyond simple correlations to identify key regulatory nodes and potential therapeutic targets. genexplain.com

Addressing Synthetic Challenges for Scalable Academic Research

The complex structure of this compound, particularly its planar chirality and macrocyclic diaryl ether motif, presents significant challenges for its chemical synthesis. researchgate.netacs.org Developing efficient, scalable, and enantioselective synthetic routes is essential to provide sufficient quantities of this compound and its analogs for extensive academic research. researchgate.netacs.orgorganicdivision.org Current synthetic strategies often involve challenging steps such as intramolecular Ullmann etherification or chiral phase transfer-catalyzed SNAr cyclization. researchgate.netacs.org Future research in this area should focus on developing novel catalytic methods and synthetic methodologies that can overcome these limitations, enabling more accessible and cost-effective production of this compound for biological evaluation and probe development. acs.orgresearchgate.netrroij.com

Predictive Modeling for Biological Activity and Mechanism

Computational approaches, such as predictive modeling, can play a vital role in accelerating this compound research. researcher.liferesearchgate.net By leveraging quantitative structure-activity relationship (QSAR) modeling and molecular docking studies, researchers can predict the potential biological activities of this compound and its analogs based on their chemical structures. researcher.liferesearchgate.net These models can help prioritize compounds for synthesis and biological testing, saving time and resources. researcher.liferesearchgate.net Furthermore, predictive modeling can provide insights into the potential binding sites and mechanisms of interaction with biological targets. researcher.liferesearchgate.net Integrating in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis can also help predict the pharmacokinetic properties of this compound and its derivatives, guiding the design of compounds with improved characteristics for biological studies. researchgate.net

Q & A

Basic: What methodological approaches are recommended for isolating and structurally elucidating Pterocarine from natural sources?

Answer:

- Isolation : Use column chromatography (silica gel, Sephadex LH-20) or HPLC for purification, guided by bioactivity assays (e.g., cytotoxicity screening) .

- Structural Elucidation : Combine spectroscopic techniques (NMR for stereochemistry, HR-ESI-MS for molecular formula) with X-ray crystallography for absolute configuration determination. For reproducibility, document solvent systems, retention times, and calibration standards .

- Validation : Cross-reference spectral data with existing databases (e.g., SciFinder, Reaxys) and report purity criteria (e.g., ≥95% by HPLC) .

Basic: How should researchers design in vitro assays to evaluate this compound’s biological activity?

Answer:

- Cell Lines : Select relevant models (e.g., HCT-15 or K562 cells for apoptosis studies) and include controls (untreated, solvent-only) .

- Dosage : Use a dose-response curve (e.g., 0.1–100 µM) to determine IC50 values. Pre-treat cells with inhibitors (e.g., caspase inhibitors) to confirm mechanisms .

- Outcome Metrics : Quantify apoptosis via flow cytometry (Annexin V/PI staining) and cell cycle arrest via propidium iodide staining .

Advanced: How can researchers resolve contradictions in reported data on this compound’s efficacy across studies?

Answer:

- Variable Analysis : Compare experimental conditions (cell passage number, serum concentration, incubation time) using tools like PRISMA for systematic reviews .

- Meta-Analysis : Aggregate data from multiple studies to identify trends. Apply sensitivity analysis to isolate confounding variables (e.g., solvent effects) .

- PICOT Framework : Refine hypotheses using Population (cell type), Intervention (dose/time), Comparison (positive/negative controls), Outcome (apoptosis rate), and Time (exposure duration) .

Advanced: What strategies are effective for studying this compound’s structure-activity relationships (SAR)?

Answer:

- Analog Synthesis : Modify functional groups (e.g., hydroxyl, ketone) and test derivatives for activity changes .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like CDK2 or Bcl-2 .

- Data Integration : Pair SAR results with transcriptomic data (RNA-seq) to map mechanistic pathways .

Advanced: How do in vivo pharmacokinetic studies of this compound differ from in vitro findings?

Answer:

- Model Selection : Use rodent models (e.g., xenograft mice) to assess bioavailability, metabolism, and toxicity. Compare with in vitro hepatic microsome assays .

- PK/PD Analysis : Measure plasma concentration-time profiles and correlate with efficacy endpoints (e.g., tumor volume reduction) .

- Toxicokinetics : Include organ histopathology and serum biomarkers (ALT, AST) to evaluate safety .

Basic: What systematic approaches ensure comprehensive literature reviews on this compound?

Answer:

- Search Strategy : Use databases (PubMed, Web of Science) with keywords: "this compound," "diarylheptanoid," "apoptosis," and "Pterocarya tonkinensis" .

- Inclusion Criteria : Filter studies by experimental validity (e.g., positive controls, statistical power) .

- Synthesis Tools : Utilize PRISMA flowcharts or Covidence for data extraction and bias assessment .

Advanced: How can researchers investigate this compound’s synergistic effects with other compounds?

Answer:

- Combination Index : Apply the Chou-Talalay method to calculate synergism (CI < 1) using CompuSyn software .

- Mechanistic Overlap : Test combinations targeting parallel pathways (e.g., PI3K inhibitors + this compound) .

- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance .

Advanced: What experimental designs validate this compound’s role in apoptosis regulation?

Answer:

- Pathway Inhibition : Knock down pro-apoptotic proteins (e.g., Bax) via siRNA and measure caspase-3/7 activation .

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2 family) .

- Live-Cell Imaging : Use time-lapse microscopy to track mitochondrial membrane potential (JC-1 dye) .

Advanced: How can researchers address potential resistance mechanisms to this compound in cancer cells?

Answer:

- Chronic Exposure : Develop resistant cell lines via incremental dosing (6–12 months) and profile ABC transporter expression .

- Proteomics : Compare phosphoproteomes of resistant vs. parental cells to identify signaling adaptations .

- CRISPR Screening : Use genome-wide KO libraries to pinpoint resistance genes .

Basic: What protocols ensure reproducibility in this compound studies?

Answer:

- Detailed Reporting : Follow ARRIVE guidelines for in vivo studies or MIAME for microarray data .

- Reagent Validation : Certify cell lines (STR profiling) and compound purity (HPLC, NMR) .

- Independent Replication : Share raw data (e.g., via Zenodo) and collaborate for cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。